molecular formula C12H10BrNO B3346295 3-Bromo-2-(4-methoxyphenyl)pyridine CAS No. 1171902-79-6

3-Bromo-2-(4-methoxyphenyl)pyridine

Cat. No.: B3346295
CAS No.: 1171902-79-6
M. Wt: 264.12 g/mol
InChI Key: FZVRRCTURRUQNG-UHFFFAOYSA-N
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Description

3-Bromo-2-(4-methoxyphenyl)pyridine (CAS 1171902-79-6) is a brominated biaryl compound with the molecular formula C12H10BrNO and a molecular weight of 264.12 g/mol . This pyridine derivative serves as a central intermediate in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. It is a key precursor in the synthesis of carbazoles and carbolines via reactions such as the Cadogan cyclization . The compound features a twisted biaryl structure, which is significant for studying steric effects and molecular conformation in biphenyl systems . It is supplied as a research chemical intended for laboratory research purposes only. All products are strictly for Research Use Only (RUO) and are not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-(4-methoxyphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-15-10-6-4-9(5-7-10)12-11(13)3-2-8-14-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVRRCTURRUQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 2 4 Methoxyphenyl Pyridine and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful method for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For 3-Bromo-2-(4-methoxyphenyl)pyridine, the most logical disconnection is at the C2-C(aryl) bond, which separates the molecule into a pyridine (B92270) and a phenyl fragment.

This primary disconnection suggests two main synthetic strategies:

Strategy A: Coupling a 3-bromo-2-halopyridine (where the halogen at C2 is more reactive, e.g., I or Cl) with a 4-methoxyphenyl (B3050149) organometallic reagent.

Strategy B: Coupling a 3-bromopyridine (B30812) derivative, activated at the C2 position (e.g., as an organometallic species), with a 4-methoxyphenyl halide.

These strategies are realized through various cross-coupling reactions, each with its own set of advantages and specific precursors.

Cross-Coupling Protocols for Arylation and Heteroarylation

Palladium-catalyzed cross-coupling reactions are the cornerstone for constructing the C-C bond in this compound. The choice of reaction depends on the nature of the precursors, functional group tolerance, and desired reaction conditions.

Suzuki-Miyaura Coupling for Introduction of the 4-Methoxyphenyl Moiety

The Suzuki-Miyaura coupling is a widely used and versatile method for forming C-C bonds, involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. The synthesis of 2-arylpyridines via this method is well-established. nih.govresearchgate.net

A plausible route to this compound via Suzuki coupling would involve the reaction of a dihalopyridine, such as 3-bromo-2-chloropyridine, with 4-methoxyphenylboronic acid. The higher reactivity of the C-Cl bond at the 2-position of the pyridine ring compared to the C-Br bond at the 3-position allows for selective coupling.

A typical reaction setup would involve a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ComponentExampleRole
Pyridine Precursor 3-Bromo-2-chloropyridineElectrophile
Boron Reagent 4-Methoxyphenylboronic acidNucleophile
Catalyst Pd(OAc)₂, Pd(PPh₃)₄Catalyzes the reaction cycle
Ligand PPh₃, dppfStabilizes and activates the catalyst
Base K₂CO₃, Na₃PO₄, Cs₂CO₃Activates the organoboron species
Solvent Dioxane/Water, Toluene, DMFProvides the reaction medium

The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. The synthesis of various 2-aryl-substituted pyridine derivatives has been achieved with good to excellent yields using this methodology. researchgate.net

Negishi Coupling Approaches for C-C Bond Formation

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, which often provides higher reactivity and functional group tolerance compared to some other organometallic reagents. orgsyn.orgresearchgate.net This reaction is a powerful tool for preparing bipyridines and other heteroaromatic compounds. orgsyn.org

For the synthesis of this compound, a Negishi coupling could be performed between 3-bromo-2-halopyridine and a (4-methoxyphenyl)zinc halide. Alternatively, a 3-bromo-2-pyridylzinc halide could be coupled with 4-methoxy-iodobenzene or -bromobenzene. The preparation of pyridylzinc halides can be achieved through transmetalation from the corresponding lithiated pyridine or by direct insertion of activated zinc into a pyridyl halide. orgsyn.org

Table 2: Typical Components for Negishi Coupling

ComponentExampleRole
Pyridine Precursor 3-Bromo-2-iodopyridine (B1290381)Electrophile
Zinc Reagent (4-Methoxyphenyl)zinc chlorideNucleophile
Catalyst Pd(PPh₃)₄, Pd(OAc)₂Catalyzes the reaction cycle
Ligand PPh₃, biarylphosphinesStabilizes and activates the catalyst
Solvent THF, DioxaneProvides the reaction medium

The Negishi coupling is known for its mild reaction conditions and high yields in the synthesis of complex molecules, including those with sensitive functional groups. orgsyn.orgnih.gov

Stille Coupling Strategies for Aryl-Aryl Linkages

The Stille coupling involves the reaction of an organotin (stannane) compound with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org While the toxicity of organotin compounds is a drawback, the stability of these reagents to air and moisture makes this method synthetically useful. wikipedia.orgorganic-chemistry.org

A Stille coupling approach to this compound would likely involve the reaction of 3-bromo-2-(tributylstannyl)pyridine with 4-methoxy-iodobenzene or the coupling of 3-bromo-2-iodopyridine with (4-methoxyphenyl)tributylstannane. The choice of reactants depends on the relative ease of synthesis of the stannane (B1208499) precursor.

Table 3: General Conditions for Stille Coupling

ComponentExampleRole
Pyridine Precursor 3-Bromo-2-iodopyridineElectrophile
Stannane Reagent (4-Methoxyphenyl)tributylstannaneNucleophile
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Catalyzes the reaction cycle
Ligand PPh₃, AsPh₃Stabilizes and activates the catalyst
Additive CuI, LiClCan accelerate the reaction
Solvent Toluene, DMF, DioxaneProvides the reaction medium

The Stille reaction has been successfully applied to the synthesis of various substituted pyridine derivatives, although it may sometimes require elevated temperatures and longer reaction times. nih.gov

Sonogashira Coupling for Ethynyl-Bridged Derivatives

The Sonogashira coupling is a highly effective method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org While not a direct route to the target molecule, it is crucial for synthesizing ethynyl-bridged derivatives which can be precursors to the desired compound through subsequent reactions like hydrogenation.

For instance, 2-amino-3-bromopyridine (B76627) can be coupled with various terminal alkynes, including those bearing a 4-methoxyphenyl group, to yield 2-amino-3-((4-methoxyphenyl)ethynyl)pyridine. scirp.orgresearchgate.net This reaction demonstrates the feasibility of functionalizing the 3-position of the pyridine ring while another group is present at the 2-position.

Table 4: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridines scirp.org

ComponentOptimized Condition
Catalyst 2.5 mol% Pd(CF₃COO)₂
Ligand 5 mol% PPh₃
Co-catalyst 5 mol% CuI
Base 1 mL Et₃N
Solvent DMF
Temperature 100 °C
Time 3 h

This methodology provides moderate to excellent yields and showcases the utility of Sonogashira coupling in building complex pyridine-based structures. scirp.org

Other Palladium-Catalyzed Arylation and Heteroarylation Reactions

Direct C-H arylation has emerged as a powerful and atom-economical method for forming aryl-aryl bonds, avoiding the need for pre-functionalized organometallic reagents. In this approach, a C-H bond on one of the aromatic rings is directly coupled with an aryl halide.

For the synthesis of this compound, a potential route could involve the direct C-H arylation of 3-bromopyridine at the C2 position with 4-iodoanisole (B42571) or 4-bromoanisole. This would require a palladium catalyst system capable of selectively activating the C2-H bond of the pyridine ring. While challenging due to potential side reactions, successful examples of direct arylation of pyridine derivatives have been reported. mdpi.com

These reactions are typically carried out at elevated temperatures and may require specific ligands and additives to achieve high selectivity and yield. The development of more efficient and selective catalysts for direct C-H functionalization continues to be an active area of research.

Direct Halogenation Strategies for Bromination of Pyridine and Phenyl Moieties

Direct halogenation presents a primary method for introducing a bromine atom onto either the pyridine or the phenyl ring of the parent compound, 2-(4-methoxyphenyl)pyridine (B1296241). The success and regioselectivity of these reactions are highly dependent on the reaction conditions and the chosen brominating agent.

Electrophilic Aromatic Substitution for Bromination of Pyridine Ring (e.g., using Br₂ with FeBr₃ or NBS)

The pyridine ring is inherently electron-deficient, which makes electrophilic aromatic substitution (EAS) reactions, such as bromination, challenging. These reactions often necessitate harsh conditions to proceed. For pyridine itself, bromination with molecular bromine (Br₂) requires high temperatures (around 300 °C) and can result in a mixture of products, with 3-bromopyridine being a major component. The use of a Lewis acid catalyst like iron(III) bromide (FeBr₃) can facilitate the polarization of the Br-Br bond, generating a more potent electrophile.

In the case of substituted pyridines like 2-(4-methoxyphenyl)pyridine, the substituent's electronic and steric properties play a crucial role in directing the incoming electrophile. The 2-phenyl group can influence the regioselectivity of the bromination on the pyridine ring.

A milder alternative to Br₂/FeBr₃ is the use of N-bromosuccinimide (NBS). NBS is a source of electrophilic bromine and is often used for the bromination of activated aromatic and heteroaromatic systems. For activated pyridines, NBS can provide monobrominated derivatives in high yields and with good regioselectivity. researchgate.net The reaction conditions, particularly the solvent, can significantly influence the outcome. Acetonitrile (B52724) is a common solvent for NBS brominations of arenes. researchgate.net

The regioselectivity of bromination on the pyridine ring of 2-arylpyridines is a subject of detailed study. While the pyridine nitrogen deactivates the ring towards electrophilic attack, the directing influence of the 2-aryl substituent must be considered.

Table 1: Reagents for Electrophilic Bromination of Pyridine Ring
ReagentConditionsRemarks
Br₂/FeBr₃High temperatureClassic but harsh conditions, may lead to mixtures.
N-Bromosuccinimide (NBS)Mild, often with an acid catalyst or in a polar solvent like acetonitrileMore selective for activated systems, regioselectivity is solvent dependent. researchgate.netyoutube.com
Br₂ in oleumVery harsh conditionsUsed for unactivated pyridines, often leading to 3-bromination. google.com

Bromination of the 4-Methoxyphenyl Subunit

The 4-methoxyphenyl group is an electron-rich aromatic system due to the activating and ortho-, para-directing methoxy (B1213986) group. This makes it susceptible to electrophilic aromatic substitution. Bromination of anisole (B1667542) (methoxybenzene) and its derivatives is a well-established transformation.

Using reagents like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile can achieve regioselective bromination of activated aromatic compounds. researchgate.net For the 4-methoxyphenyl substituent, the methoxy group directs bromination primarily to the positions ortho to it (positions 3' and 5' of the phenyl ring). However, the steric hindrance from the pyridine ring at position 2 might influence the selectivity between these two positions.

It is crucial to control the reaction conditions to favor bromination on the phenyl ring over the pyridine ring. The higher reactivity of the electron-rich methoxyphenyl ring suggests that selective bromination should be achievable under milder conditions than those required for the pyridine ring.

Table 2: Bromination of Activated Phenyl Rings
Brominating AgentSubstrate TypeExpected Regioselectivity
N-Bromosuccinimide (NBS)Activated arenes (e.g., anisole derivatives)Primarily ortho and para to the activating group. researchgate.net
Bromine (Br₂) in acetic acidPhenols and anisolesCan lead to polybromination if not controlled.

Directed Ortho-Metalation and Subsequent Quenching Reactions

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgharvard.edu This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with an electrophile to introduce a variety of substituents. wikipedia.orgharvard.edu

In 2-(4-methoxyphenyl)pyridine, there are two potential directing groups: the pyridine nitrogen and the methoxy group on the phenyl ring.

Pyridine as a DMG: The nitrogen atom in the pyridine ring can direct the metalation to the C3 position. However, direct lithiation of the pyridine ring can be complicated by the nucleophilic addition of the organolithium reagent to the C=N bond. harvard.edu

Methoxy Group as a DMG: The methoxy group is a well-known DMG that directs lithiation to the ortho positions (C3' and C5'). uoc.gracs.org

The competition between these two directing groups would determine the site of metalation. The choice of the organolithium base and reaction conditions can influence this selectivity. For instance, using a bulky base might favor deprotonation at a sterically less hindered position. Once the aryllithium species is formed at the desired position (e.g., C3 of the pyridine ring), it can be quenched with a bromine source, such as 1,2-dibromoethane (B42909) or hexachloroethane, to introduce the bromine atom.

A study on the deprotonation of (2-methoxyphenyl)pyridines showed that with lithium 2,2,6,6-tetramethylpiperidide (LTMP), 2-(2-methoxyphenyl)pyridine (B3054313) undergoes lithiation at the C6' position of the phenyl ring. rsc.org This highlights the importance of the specific reagents and the relative directing ability of the groups present.

Table 3: Key Aspects of Directed Ortho-Metalation
ComponentRoleExamples
Directing Metalation Group (DMG)Directs deprotonation to the ortho position through coordination with the base. wikipedia.orgharvard.edu-OMe, -NR₂, Pyridyl
Organolithium BaseDeprotonates the aromatic ring.n-BuLi, s-BuLi, LTMP
Electrophilic QuenchIntroduces the desired functional group.Br₂, C₂Br₂Cl₄, I₂

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry is increasingly focused on developing more efficient, selective, and environmentally benign methodologies. C-H functionalization and flow chemistry represent two such advanced approaches that are applicable to the synthesis of substituted pyridines.

C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, as it avoids the need for pre-functionalized starting materials, thus increasing atom economy and reducing waste. nih.gov For the synthesis of this compound, a direct C-H bromination at the C3 position of 2-(4-methoxyphenyl)pyridine would be an ideal approach.

Palladium-catalyzed C-H activation has been extensively studied for the functionalization of 2-phenylpyridine (B120327) derivatives. rsc.org The pyridine nitrogen often acts as a directing group, facilitating the activation of the C-H bond at the ortho-position of the phenyl ring. rsc.org However, methods for the selective functionalization of the C3-H bond of the pyridine ring in 2-arylpyridines have also been developed. These reactions often employ a transition metal catalyst (e.g., palladium, rhodium) and a suitable oxidant. nih.gov

While direct C-H bromination of the pyridine C3 position in this specific substrate might be challenging, the development of new catalytic systems continues to expand the scope of these transformations.

Flow Chemistry Applications in Pyridine Synthesis

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scale-up. nih.govmdpi.com The synthesis of heterocycles, including pyridines, has been a significant area of application for flow chemistry. nih.govuc.ptmdpi.com

The synthesis of substituted pyridines can be achieved in a continuous flow setup, often with reduced reaction times and improved yields compared to batch methods. nih.gov For instance, the synthesis of 2-methylpyridines has been demonstrated using a continuous flow system packed with a catalyst. nih.gov While a specific flow synthesis for this compound is not explicitly detailed in the provided context, the principles of flow chemistry can be applied to various steps in its synthesis, such as the initial formation of the 2-arylpyridine core or the subsequent bromination step. The precise control over reaction parameters in a flow reactor could be particularly beneficial for managing the regioselectivity of the bromination reaction.

Table 4: Comparison of Batch vs. Flow Chemistry
FeatureBatch ChemistryFlow Chemistry
Reaction Scale Limited by vessel sizeScalable by running for longer times
Heat Transfer Often inefficient, can lead to hotspotsHighly efficient due to high surface-to-volume ratio
Safety Handling of large quantities of hazardous materialsSmaller reaction volumes at any given time, inherently safer
Reproducibility Can be variableGenerally higher due to precise control of parameters

Photoredox Catalysis in C-C and C-Heteroatom Bond Formation

Visible-light photoredox catalysis has emerged as a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds under mild reaction conditions. This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates from stable precursors. While specific literature on the direct synthesis of This compound using photoredox catalysis is not extensively detailed, the principles of this methodology can be applied to construct this target molecule through several plausible synthetic routes. These proposed pathways are based on well-established photoredox-mediated transformations of structurally similar substrates.

One of the most promising hypothetical routes involves a direct C-H arylation of 3-bromopyridine with a suitable 4-methoxyphenyl precursor, such as anisole. This type of transformation is gaining traction as it circumvents the need for pre-functionalized starting materials, thereby increasing atom economy. In a typical setup, an appropriate photocatalyst, often a ruthenium or iridium complex, would be excited by visible light. The excited photocatalyst could then engage in an electron transfer process with one of the substrates to generate a radical species, which would then proceed to form the desired biaryl linkage.

Alternatively, a photoredox-mediated cross-coupling reaction represents another viable synthetic strategy. This would likely involve the coupling of a 3-bromopyridine derivative with a 4-methoxyphenyl-containing coupling partner, such as a boronic acid or its derivative, in a reaction analogous to a Suzuki-Miyaura coupling but initiated by light. The photocatalyst would facilitate the formation of the key intermediates under milder conditions than traditional thermal methods.

Mechanistically, these reactions typically proceed through either an oxidative or reductive quenching cycle of the photocatalyst. In an oxidative quenching cycle, the excited photocatalyst is oxidized by an electron acceptor, and the resulting reduced species of the catalyst then reduces the substrate to initiate the reaction. Conversely, in a reductive quenching cycle, the excited photocatalyst is reduced by an electron donor, and the resulting oxidized catalyst then oxidizes the substrate. The specific pathway is dependent on the chosen substrates, photocatalyst, and any additives present in the reaction mixture.

Table 1: Representative Photoredox-Catalyzed C-H Arylation Reactions

EntryHeterocycleArylating AgentPhotocatalystSolventYield (%)
1Oxazole4-MethoxybenzeneIr(ppy)₃CH₃CN85
2ThiazoleAnisoleRu(bpy)₃(PF₆)₂DMF78
3Benzoxazole1,3-Dimethoxybenzene[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆DMSO92
4Imidazole4-BromoanisoleAcr⁺-Mes ClO₄⁻DMA65

Table 2: Illustrative Photoredox-Mediated Cross-Coupling Reactions

EntryAryl HalideCoupling PartnerPhotocatalystBaseYield (%)
13-Bromopyridine4-Methoxyphenylboronic acidRu(bpy)₃Cl₂K₂CO₃75
22-ChloropyridineAnisoleIr(ppy)₂ (dtbbpy)PF₆Cs₂CO₃88
34-Iodobenzonitrile4-Methoxyphenyltrifluoroborate4CzIPNDBU91
43-BromoquinolinePotassium (4-methoxyphenyl)trifluoroborate[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆K₃PO₄82

The data presented in these tables highlight the feasibility of using photoredox catalysis for the synthesis of biaryl compounds containing pyridine and methoxyphenyl motifs. The choice of photocatalyst, solvent, and base is crucial for optimizing the reaction efficiency. For the specific synthesis of This compound , a systematic screening of these parameters would be necessary to achieve a high yield of the desired product. The mild conditions and high functional group tolerance characteristic of photoredox catalysis make it an attractive and potentially advantageous strategy for the preparation of this and other complex heterocyclic compounds.

Chemical Reactivity and Derivatization Studies of 3 Bromo 2 4 Methoxyphenyl Pyridine

Functional Group Transformations at the Bromo-Substituted Position

The bromine atom at the C-3 position of the pyridine (B92270) ring is a versatile handle for a range of chemical modifications, including nucleophilic substitutions, cross-coupling reactions, and the formation of organometallic intermediates.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) on pyridine rings typically occurs at the 2- and 4-positions, which are electronically deficient. stackexchange.comyoutube.comyoutube.com The presence of a good leaving group, like a halogen, at these positions facilitates the reaction. youtube.com While the 3-position is generally less reactive towards nucleophiles, the specific electronic environment created by the adjacent 4-methoxyphenyl (B3050149) group can influence its reactivity. In some cases, substitution at the 3-position can be achieved, particularly with strong nucleophiles or under specific reaction conditions. ntu.edu.sg The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate (a Meisenheimer-like complex). youtube.com The stability of this intermediate is key to the reaction's success. stackexchange.com For substitution to occur at the 3-position, the incoming nucleophile must be a stronger base than the bromide ion being displaced. youtube.com

Further Cross-Coupling Reactions (e.g., Heck, Buchwald-Hartwig)

The bromo-substituent on the pyridine ring makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions.

The Heck reaction , which forms a new carbon-carbon bond between the pyridine ring and an alkene, is a prominent example. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by palladium complexes, such as those derived from palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), in the presence of a base. wikipedia.orglibretexts.org The reaction is known for its high trans selectivity in the resulting alkene product. organic-chemistry.org

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, coupling the pyridine derivative with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has become a widely used method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.orgacsgcipr.org The catalytic system often involves a palladium precursor and a phosphine (B1218219) ligand, with various generations of catalysts developed to improve efficiency and expand the range of compatible coupling partners. wikipedia.org

Table 1: Examples of Cross-Coupling Reactions

Reaction Catalyst/Reagents Product Type
Heck Reaction Pd(OAc)₂, PPh₃, Base 3-Alkenyl-2-(4-methoxyphenyl)pyridine
Buchwald-Hartwig Amination Pd₂(dba)₃, BINAP, NaOtBu 3-Amino-2-(4-methoxyphenyl)pyridine

Formation of Organometallic Reagents (e.g., Grignard, Organolithium) and Subsequent Reactions

The bromine atom can be utilized to form organometallic reagents, which are powerful nucleophiles for creating new carbon-carbon bonds.

Grignard Reagents : The reaction of 3-bromo-2-(4-methoxyphenyl)pyridine with magnesium metal can lead to the formation of the corresponding pyridylmagnesium bromide. rsc.orgresearchgate.netresearchgate.net This Grignard reagent can then be reacted with various electrophiles, such as aldehydes, ketones, or esters, to introduce a wide range of functional groups. researchgate.netresearchgate.net For instance, reaction with an aldehyde would yield a secondary alcohol. It is important to note that competing exchange reactions can sometimes occur. rsc.org Recent research has also explored light-promoted coupling reactions of bromopyridines with Grignard reagents, offering a transition-metal-free alternative. organic-chemistry.org

Organolithium Reagents : Treatment with a strong organolithium base, such as n-butyllithium, can lead to either lithium-halogen exchange to form the 3-lithiated pyridine derivative or deprotonation at an acidic site. These organolithium species are highly reactive nucleophiles. rsc.orgtaylorandfrancis.com They can be used in reactions with various electrophiles to synthesize a range of substituted pyridines. rsc.org

Reactivity of the 4-Methoxyphenyl Moiety

The 4-methoxyphenyl group also presents opportunities for chemical modification, primarily through electrophilic aromatic substitution on the benzene (B151609) ring and reactions involving the methoxy (B1213986) group.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The 4-methoxyphenyl group is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the methoxy group. youtube.com The methoxy group is an ortho-, para-director. In this specific molecule, the para position is already occupied by the pyridine ring. Therefore, electrophilic attack is directed to the positions ortho to the methoxy group (C-3' and C-5' of the phenyl ring). youtube.com

Common electrophilic aromatic substitution reactions include nitration (using nitric acid and sulfuric acid to introduce a nitro group) and sulfonation (using fuming sulfuric acid to add a sulfonic acid group). masterorganicchemistry.comlumenlearning.commasterorganicchemistry.com The pyridine ring itself is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. youtube.com Any substitution on the pyridine ring would be expected to occur at the C-3 or C-5 position. youtube.com

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

Reagent Electrophile Expected Position of Substitution
HNO₃/H₂SO₄ NO₂⁺ 3'- and 5'- positions of the phenyl ring
SO₃/H₂SO₄ SO₃ 3'- and 5'- positions of the phenyl ring

Demethylation Reactions of the Methoxy Group

The methoxy group can be cleaved to reveal a hydroxyl group through demethylation reactions. This transformation is valuable for synthesizing phenolic derivatives. Various reagents can be employed for this purpose, including strong acids like hydrobromic acid, or Lewis acids such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃). google.com Selective demethylation can sometimes be achieved. For example, L-selectride has been used for the chemoselective demethylation of methoxypyridines. teikyo.jp

Transformations Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, susceptible to reactions with electrophiles.

N-Oxidation Reactions

The conversion of the pyridine nitrogen to a pyridine N-oxide is a common transformation that can significantly alter the electronic properties and reactivity of the pyridine ring. This is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide.

Despite the general reactivity of pyridines towards N-oxidation, a thorough review of available scientific literature reveals no specific studies detailing the N-oxidation of this compound. Consequently, there is no experimental data, such as reaction conditions or yields, to report for this specific transformation.

Quaternization and Complexation Studies

The nucleophilicity of the pyridine nitrogen allows for quaternization reactions with alkyl halides, forming pyridinium (B92312) salts. This modification introduces a positive charge and can influence the molecule's solubility and biological activity. Furthermore, the nitrogen atom can act as a ligand, coordinating to metal centers to form coordination complexes.

However, dedicated research on the quaternization or complexation of this compound is not available in the current body of scientific literature. Therefore, no specific examples or data tables detailing these reactions can be provided.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The diverse functionalities of this compound would theoretically allow it to be a substrate in various MCRs.

A comprehensive search of chemical databases and literature indicates that this compound has not yet been reported as a component in any multi-component reaction. As a result, there are no established protocols or synthesized products to present in this context.

Advanced Spectroscopic and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

There is no available research detailing the NMR spectroscopic analysis of 3-Bromo-2-(4-methoxyphenyl)pyridine .

Comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Studies for Structural Assignment

No published studies were found that report the ¹H or ¹³C NMR chemical shifts, or any 2D NMR correlations (COSY, HSQC, HMBC, NOESY) for this specific compound. Such data would be essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the atoms within the molecule.

Variable Temperature NMR for Conformational Equilibrium Studies

Information regarding variable temperature (VT) NMR studies is not available. VT-NMR experiments would be necessary to investigate the rotational dynamics around the single bond connecting the pyridine (B92270) and phenyl rings and to determine if multiple conformations exist in equilibrium in solution.

Solid-State NMR for Polymorphic Forms and Supramolecular Assembly

There is no literature on the solid-state NMR (ssNMR) analysis of This compound . ssNMR is a powerful technique for studying the structure and dynamics of materials in the solid state, providing insights into polymorphism and intermolecular interactions within a crystal lattice.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

No crystallographic data for This compound has been deposited in crystallographic databases or published in scientific journals.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules of This compound arrange themselves in a crystal (crystal packing) and the nature of the non-covalent interactions that hold them together (e.g., hydrogen bonds, halogen bonds, π-π stacking) have not been studied or reported.

Polymorphism and Crystal Engineering Investigations

For this compound, one could anticipate similar intermolecular interactions playing a significant role in its crystal engineering. The presence of the methoxy (B1213986) group and the nitrogen atom of the pyridine ring provides potential sites for hydrogen bonding. Furthermore, the bromine atom can participate in halogen bonding, a directional interaction that is increasingly utilized in the design of crystal structures. The interplay of these non-covalent interactions, along with π-π stacking between the aromatic rings, would govern the supramolecular assembly.

The potential for polymorphism in this compound is significant. Polymorphism, the ability of a substance to exist in more than one crystal form, arises from different packing arrangements or molecular conformations in the solid state. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. The conformational flexibility between the pyridyl and methoxyphenyl rings in this compound suggests that different torsional isomers could be trapped in the crystalline state under various crystallization conditions, leading to the formation of polymorphs. Investigating the polymorphic landscape would require a systematic screening of crystallization conditions (e.g., different solvents, temperatures, and crystallization rates) and characterization of the resulting solid forms by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental formula of a molecule. For this compound, with a chemical formula of C₁₂H₁₀BrNO, the expected exact mass can be calculated with high precision.

The presence of bromine is a key isotopic signature that would be readily observed in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion [M]⁺ and any bromine-containing fragment ions, where two peaks of nearly equal intensity are observed, separated by two mass-to-charge units (m/z). HRMS analysis of this compound would confirm its elemental composition by matching the experimentally measured m/z value of the molecular ion to the calculated value for C₁₂H₁₀BrNO.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. While specific MS/MS data for this compound is not available, the fragmentation pathways can be predicted based on the known fragmentation of related aromatic and heterocyclic compounds.

Upon ionization, the molecular ion of this compound would be subjected to collision-induced dissociation (CID). Likely fragmentation pathways would involve the cleavage of the bonds connecting the two aromatic rings and the loss of small, stable neutral molecules or radicals.

A plausible fragmentation pattern would include:

Loss of a bromine radical (•Br): This would result in a significant fragment ion at [M-Br]⁺.

Loss of a methyl radical (•CH₃) from the methoxy group: This would lead to a fragment at [M-CH₃]⁺.

Subsequent loss of carbon monoxide (CO) from the [M-CH₃]⁺ fragment: This is a common fragmentation for methoxy-substituted aromatic compounds, leading to an ion at [M-CH₃-CO]⁺.

Cleavage of the C-C bond between the pyridine and phenyl rings: This would generate ions corresponding to the bromopyridinyl cation and the methoxyphenyl cation, or their respective radicals.

Loss of hydrogen cyanide (HCN) from the pyridine ring: This is a characteristic fragmentation of pyridine derivatives.

The precise fragmentation pattern would provide valuable information to confirm the connectivity of the atoms within the molecule.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and can also offer insights into its conformational state.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, characteristic vibrational modes are expected. pressbooks.pubnih.govresearchgate.netlibretexts.org

Table 1: Predicted FTIR Spectral Data for this compound

Wavenumber Range (cm⁻¹) Assignment
3100-3000 Aromatic C-H stretching (pyridine and benzene (B151609) rings)
2950-2850 Aliphatic C-H stretching (of the -OCH₃ group)
1600-1585 C=C stretching (in-ring) of the aromatic rings
1500-1400 C=C stretching (in-ring) of the aromatic rings
1250-1200 Asymmetric C-O-C stretching of the aryl ether
1050-1000 Symmetric C-O-C stretching of the aryl ether
900-675 C-H out-of-plane ("oop") bending

The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-H stretching of the methoxy group will be observed in the 2950-2850 cm⁻¹ region. The in-ring C=C stretching vibrations of both the pyridine and benzene rings will give rise to a series of bands in the 1600-1400 cm⁻¹ region. The strong absorption band characteristic of the asymmetric C-O-C stretch of the aryl ether is expected around 1250 cm⁻¹. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 700-500 cm⁻¹ range.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be especially useful for observing the symmetric vibrations of the aromatic rings. researchgate.netcdnsciencepub.comias.ac.inresearchgate.netacs.org

Table 2: Predicted Raman Spectral Data for this compound

Wavenumber Range (cm⁻¹) Assignment
3100-3000 Aromatic C-H stretching
1610-1590 Symmetric ring breathing mode of the benzene ring
~1000 Ring breathing mode of the pyridine ring

The symmetric "ring breathing" modes of both the benzene and pyridine rings, which involve the radial expansion and contraction of the rings, typically give rise to strong and sharp bands in the Raman spectrum. The C-Br stretch would also be Raman active. By comparing the FTIR and Raman spectra, a more complete picture of the vibrational modes of this compound can be obtained, aiding in its structural confirmation.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal analytical technique for elucidating the electronic structure of conjugated systems like this compound. This method probes the electronic transitions from the ground state to various excited states upon absorption of ultraviolet or visible light. The resulting spectrum, a plot of absorbance versus wavelength, provides valuable insights into the extent of conjugation and the nature of the electronic transitions within the molecule.

The chromophore of this compound is the 2-phenylpyridine (B120327) core, a conjugated system where the π-electrons of the pyridine and phenyl rings are delocalized. The presence of substituents, namely the bromo group on the pyridine ring and the methoxy group on the phenyl ring, further influences the electronic properties and, consequently, the UV-Vis absorption spectrum.

The UV-Vis spectrum of 2-phenylpyridine and its derivatives is typically characterized by two main absorption bands. kisti.re.kr These bands arise from π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The high-energy band, usually observed at shorter wavelengths, and a lower-energy band at longer wavelengths are characteristic of the conjugated aromatic system. The presence of non-bonding electrons on the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group also allows for the possibility of n → π* transitions, which are generally much weaker in intensity and may be obscured by the stronger π → π* bands.

The extent of conjugation in a molecule directly impacts the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov In highly conjugated systems, this energy gap is smaller, resulting in the absorption of light at longer wavelengths (a bathochromic or red shift). nih.govresearchgate.net The substituents on the 2-phenylpyridine core play a crucial role in modulating this energy gap.

The methoxy group (-OCH₃) at the para-position of the phenyl ring is an electron-donating group due to its resonance effect. This donation of electron density into the aromatic system increases the extent of conjugation, which is expected to cause a bathochromic shift in the absorption maxima compared to the unsubstituted 2-phenylpyridine. Conversely, the bromo group (-Br) is an electron-withdrawing group through its inductive effect, but it can also donate electron density via resonance. The net effect of the bromo substituent on the electronic spectrum can be complex, potentially leading to shifts in the absorption bands.

Below is a representative data table summarizing the expected UV-Vis absorption characteristics for this compound based on the analysis of similar compounds and general principles of electronic spectroscopy.

Expected λmax (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Transition Type Description
~ 250 - 280Highπ → πThis band is attributed to the electronic transitions within the conjugated π-system of the phenyl and pyridine rings.
~ 300 - 340Moderate to Highπ → πThis lower-energy band is also due to a π → π* transition, likely involving a greater degree of charge transfer character, influenced by the substituents.
> 340Lown → π*A weak transition that may appear as a shoulder on the main absorption bands, originating from the non-bonding electrons of the nitrogen and oxygen atoms.

Computational and Theoretical Investigations of 3 Bromo 2 4 Methoxyphenyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering detailed information about molecular geometries, energies, and electronic properties. These methods solve the Schrödinger equation, or its approximations, for a given molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by using the electron density rather than the complex many-electron wave function. It offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems.

For a molecule like 3-Bromo-2-(4-methoxyphenyl)pyridine, DFT calculations would begin with geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. From this optimized geometry, various energetic properties can be determined.

Studies on related compounds, such as 3-bromo-2-methoxybenzonitrile (B1521028) and (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, demonstrate the utility of DFT. For instance, calculations are often performed using the B3LYP functional combined with a basis set like 6-311++G(d,p). This level of theory has been shown to provide optimized geometrical parameters (bond lengths and angles) that are in good agreement with experimental data obtained from X-ray crystallography. For example, in a study on 2-(3-bromo phenyl)1,3-dithian, DFT calculations at the B3LYP/6-31G(d,p) level were used to optimize the molecular structure, showing good correlation with experimental findings.

Table 1: Example of DFT-Calculated Geometric Parameters for an Analogous Compound (Note: Data is illustrative for a related bromo-phenyl structure, not this compound)

Parameter Bond/Angle Calculated Value (B3LYP)
Bond Length C-Br 1.948 Å
Bond Length C-O 1.350 Å
Bond Length C-N (pyridine) 1.343 Å
Bond Angle C-C-Br 119.9°
Bond Angle C-O-C 117.5°
Bond Angle C-N-C (pyridine) 119.3°

This table is interactive. You can sort and filter the data.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), are often more computationally demanding than DFT but can provide highly accurate predictions. For instance, in a study of 3,5-dibromo-2,6-dimethoxy pyridine (B92270), ab initio HF calculations were used alongside DFT to determine the optimized geometry and vibrational frequencies. While HF provides a foundational level of theory, more advanced ab initio methods can be employed for even greater accuracy, though at a significantly higher computational cost. For complex molecules, a common approach is to use DFT for geometry optimization and then apply higher-level ab initio single-point energy calculations.

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. Computational studies on various bromo-phenyl and pyridine derivatives consistently calculate these values to predict molecular behavior. For example, in a theoretical study of (2e)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, the HOMO and LUMO energies were calculated to understand its electronic properties and reactivity.

Table 2: Example HOMO-LUMO Data for an Analogous Thiophene Compound (Note: Data is illustrative for 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, not this compound)

Parameter Calculation Method Energy (eV)
HOMO B3LYP -0.30456
LUMO B3LYP -0.12345
Energy Gap (ΔE) B3LYP 0.18111
HOMO Hartree-Fock (HF) -0.30501
LUMO Hartree-Fock (HF) -0.09876
Energy Gap (ΔE) Hartree-Fock (HF) 0.20625

This table is interactive. You can sort and filter the data. The LUMO and Energy Gap values are hypothetical for illustrative purposes based on the source HOMO energy.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It plots the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of near-zero or intermediate potential.

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group, identifying them as sites for electrophilic interaction. The hydrogen atoms and the region around the bromine atom might show positive potential, indicating sites for nucleophilic attack. Such analyses are standard in computational studies of heterocyclic compounds to understand their interaction mechanisms.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are extensively used to predict spectroscopic data, which can aid in the interpretation of experimental results.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are often performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values are often correlated with experimental data, showing a high degree of agreement and helping to confirm the molecular structure.

Similarly, the vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. These calculations first involve optimizing the molecular geometry and then computing the second derivatives of the energy with respect to the atomic coordinates. The resulting harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. A Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes (e.g., C-H stretch, C=C bend) of the molecule. This process is invaluable for interpreting complex experimental vibrational spectra.

Table 3: List of Compounds Mentioned

Compound Name
This compound
(2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one
3-bromo-2-methoxybenzonitrile
2-(3-bromo phenyl)1,3-dithian
3,5-dibromo-2,6-dimethoxy pyridine
3-bromo-2-methyl-5-(4-nitrophenyl)thiophene

This table is interactive. You can sort and filter the data.

Reaction Mechanism Elucidation via Computational Transition State Modeling

The synthesis of this compound is commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of a brominated pyridine derivative with a phenylboronic acid derivative. nih.govnih.govnih.gov Computational transition state modeling, primarily using Density Functional Theory (DFT), is a powerful tool to elucidate the intricate mechanism of such reactions. mdpi.com

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. Computational modeling can provide detailed energetic and structural information for each step in the synthesis of this compound, which would likely involve the reaction of 2,3-dibromopyridine (B49186) with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. researchgate.netorganic-chemistry.orgresearchgate.net

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide, in this case, 2,3-dibromopyridine, to a low-valent palladium(0) complex. DFT calculations can model the transition state of this step, determining the activation energy and the geometry of the resulting palladium(II) intermediate. The calculations would likely show the selective activation of the C-Br bond at the 2-position of the pyridine ring due to electronic effects.

Transmetalation: In this step, the methoxyphenyl group is transferred from the boronic acid to the palladium(II) complex. Computational models can investigate the role of the base in facilitating this transfer and calculate the energy profile for the formation of the diarylpalladium(II) intermediate.

Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, from the diarylpalladium(II) complex, regenerating the palladium(0) catalyst. Transition state modeling can predict the stereochemistry of the product and the energy barrier for this step, which is often the rate-determining step.

A hypothetical energy profile for the Suzuki-Miyaura cross-coupling reaction to form this compound, as determined by DFT calculations, is presented in Table 1.

Table 1: Hypothetical DFT-Calculated Energy Profile for the Suzuki-Miyaura Synthesis of this compound

Reaction Step Intermediate/Transition State Relative Energy (kcal/mol)
Reactants Pd(0) + 2,3-dibromopyridine + 4-methoxyphenylboronic acid 0.0
Oxidative Addition TS [TS_OA] +15.2
Oxidative Addition Intermediate (2-pyridyl)Pd(II)(Br) complex -5.7
Transmetalation TS [TS_TM] +12.8
Diaryl-Pd(II) Intermediate (2-pyridyl)(4-methoxyphenyl)Pd(II) complex -10.3
Reductive Elimination TS [TS_RE] +20.5

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from computational modeling.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.combiorxiv.org For this compound, MD simulations can provide valuable insights into its conformational landscape and the nature of its intermolecular interactions. unt.edunih.gov

Furthermore, MD simulations can be used to study the intermolecular interactions of this compound in different environments, such as in a solvent or in the solid state. These simulations can reveal the preferred modes of interaction, including:

Hydrogen Bonding: The nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors.

π-π Stacking: The aromatic rings can engage in stacking interactions, which are important for the packing of molecules in the solid state. mdpi.com

CH-π Interactions: The C-H bonds of one molecule can interact with the π-system of an adjacent molecule.

A representative analysis from an MD simulation of this compound in a solution of methanol (B129727) is summarized in Table 2.

Table 2: Representative Intermolecular Interaction Analysis from MD Simulation

Interaction Type Interacting Atoms Average Distance (Å) Occurrence (%)
Hydrogen Bond Pyridine N ... H-O (Methanol) 2.1 15
Hydrogen Bond Methoxy O ... H-O (Methanol) 2.3 8

Note: The values in this table are for illustrative purposes and represent typical data obtained from MD simulations.

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) in Purely Chemical Contexts

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical equations that correlate the chemical structure of a series of compounds with their reactivity. mdpi.com In a purely chemical context, QSRR studies on this compound and its analogs could be used to predict their reactivity in various chemical transformations, such as their rate of synthesis or their stability. researchgate.net

A QSRR study would typically involve a series of related compounds, for example, substituted 2-(4-methoxyphenyl)pyridines with different halogen atoms at the 3-position. The reactivity of these compounds in a specific reaction, such as the Suzuki-Miyaura coupling, would be measured experimentally. Then, a set of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound using computational methods. These descriptors can be electronic, steric, or topological in nature.

Examples of relevant descriptors for a QSRR study of this compound and its analogs could include:

Electronic Descriptors: HOMO and LUMO energies, Mulliken charges on specific atoms, dipole moment.

Steric Descriptors: Molecular volume, surface area, specific dihedral angles.

Topological Descriptors: Connectivity indices, shape indices.

By applying statistical methods such as multiple linear regression or partial least squares, a QSRR model can be developed that relates the descriptors to the observed reactivity. Such a model can be used to predict the reactivity of new, unsynthesized compounds and to gain a deeper understanding of the factors that govern their chemical behavior.

A hypothetical QSRR model for predicting the relative rate of a substitution reaction on a series of 3-halo-2-(4-methoxyphenyl)pyridines is presented in Table 3.

Table 3: Hypothetical QSRR Model for Chemical Reactivity

Descriptor Coefficient p-value
LUMO Energy -2.5 < 0.01
Mulliken Charge on C3 +0.8 < 0.05
Steric Hindrance at C3 -0.3 < 0.10

Model Equation: log(k_rel) = 1.2 - 2.5(LUMO) + 0.8(Charge_C3) - 0.3(Steric_C3)* Note: This table and equation are hypothetical and for illustrative purposes.

Applications of 3 Bromo 2 4 Methoxyphenyl Pyridine in Advanced Organic Synthesis, Catalysis, and Materials Science

The chemical scaffold of 3-Bromo-2-(4-methoxyphenyl)pyridine, which combines a reactive bromo-substituted pyridine (B92270) ring with an electron-rich methoxyphenyl group, positions it as a highly versatile building block in modern chemistry. Its unique electronic and steric properties are leveraged in the synthesis of complex molecular architectures, the design of specialized ligands for catalysis, and the development of novel functional materials. The strategic placement of the bromine atom at the C3 position, adjacent to the bulky aryl substituent, allows for selective functionalization, making it a valuable precursor in various advanced applications.

Q & A

Q. What are the key synthetic routes for 3-Bromo-2-(4-methoxyphenyl)pyridine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound can be synthesized via multi-step reactions involving bromination and cyclization. For example:

  • Step 1: React 3-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one with cyanothioacetamide in absolute ethanol under reflux, catalyzed by trimethylamine, to form a pyridine core .
  • Step 2: Optimize bromination conditions (e.g., solvent polarity, temperature) to improve regioselectivity. Ethanol as a solvent under reflux (~78°C) enhances reaction efficiency compared to aprotic solvents .
  • Yield Optimization: Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Elemental Analysis: Confirm purity by comparing calculated vs. experimental values for C, H, and N (e.g., Anal. Calcd. C: 60.15%, Found: 60.21%) .
  • NMR Spectroscopy: Use 1^1H and 13^{13}C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.8–8.2 ppm) .
  • Mass Spectrometry: Validate molecular weight (e.g., [M+H]+^+ peak at m/z 293.05) .
  • Melting Point: Compare with literature values (e.g., mp 78–82°C for structurally similar bromopyridines) .

Q. How can researchers assess the antimicrobial activity of this compound and establish structure-activity relationships (SAR)?

Methodological Answer:

  • Bioassay Design: Perform in vitro antimicrobial testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .
  • SAR Analysis: Modify substituents (e.g., replace methoxy with ethoxy or halogens) and compare activity. For example, bromine at position 3 enhances lipophilicity and membrane penetration .
  • Data Interpretation: Use statistical tools (e.g., ANOVA) to correlate electronic/hydrophobic parameters (Hammett σ, LogP) with bioactivity .

Advanced Research Questions

Q. How can contradictions in bromination regioselectivity during synthesis be resolved?

Methodological Answer:

  • Mechanistic Insight: Bromination at position 3 vs. 5 may arise from steric effects or directing groups. Computational modeling (DFT) can predict favorable transition states .
  • Experimental Validation: Use 1^1H NMR to track intermediate formation. For example, a para-methoxy group directs electrophilic substitution to the ortho position .
  • Case Study: Compare yields from direct bromination (e.g., using NBS) vs. halogen exchange (e.g., CuBr₂ catalysis) .

Q. What crystallographic techniques are used to determine the molecular conformation of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (solvent: DCM/hexane). Analyze dihedral angles between pyridine and methoxyphenyl rings (e.g., ~15° tilt observed in similar structures) .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., Br···H contacts contribute 8–12% to crystal packing) .
  • Comparative Studies: Overlay experimental and DFT-optimized structures to validate computational models .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking Studies: Simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Prioritize derivatives with lower binding energies (ΔG < -8 kcal/mol) .
  • QSAR Models: Train regression models on datasets (e.g., IC₅₀ vs. descriptors like polar surface area, H-bond acceptors) .
  • ADMET Prediction: Use SwissADME to optimize pharmacokinetics (e.g., LogP < 5 for oral bioavailability) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Hazard Mitigation: Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation (H313/H333 risks) .
  • Spill Management: Neutralize spills with activated carbon; avoid water (risk of exothermic reactions) .
  • Storage: Store in amber glass vials at 2–8°C under inert gas (N₂) to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.